molecular formula C8H14N2O3 B13214552 9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one

9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one

Cat. No.: B13214552
M. Wt: 186.21 g/mol
InChI Key: QRHYHDLONMCBTJ-UHFFFAOYSA-N
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Description

Historical Context of Morpholine-Based Heterocyclic Compounds

Morpholine, first synthesized in the early 20th century via dehydration of diethanolamine, established itself as a foundational heterocycle in organic chemistry due to its dual amine and ether functionalities. Industrial production methods evolved to include reactions between diethylene glycol and ammonia under high-pressure conditions, enabling large-scale manufacturing. By the mid-20th century, researchers recognized morpholine’s potential as a pharmacophore, leading to derivatives like tramadol and gefitinib that leverage its ability to modulate pharmacokinetic properties.

The development of bicyclic morpholine-oxazine hybrids emerged from efforts to enhance structural rigidity and binding specificity. Early work focused on simple morpholine annulations, but advances in transition-metal catalysis in the 2000s allowed for stereocontrolled syntheses of complex systems like 9A-(aminomethyl)-hexahydro-1H-oxazino[3,4-c]morpholin-4-one. These methodologies addressed previous limitations in accessing cis-3,5-disubstituted morpholines, which are critical for mimicking natural product architectures.

Table 1: Key Properties of 9A-(Aminomethyl)-Hexahydro-1H-Oxazino[3,4-c]Morpholin-4-One

Property Value
Molecular Formula C₈H₁₅ClN₂O₃
Molecular Weight 222.67 g/mol
CAS Registry Number 2060004-94-4
Parent Compound (CID) 126838241
Hybridization sp³-rich bicyclic framework

Significance of Bicyclic Oxazino-Morpholine Architectures in Medicinal Chemistry

Bicyclic oxazino-morpholine systems exhibit enhanced three-dimensional complexity compared to monocyclic analogues, enabling precise interactions with biological targets. The 9A-(aminomethyl) derivative’s fused rings create a conformationally restricted scaffold that reduces entropic penalties during protein binding, a feature exploited in kinase inhibitor design. Its aminomethyl substituent provides a handle for further functionalization, allowing attachment of pharmacophoric groups without compromising ring planarity.

Recent studies highlight the compound’s utility in fragment-based drug discovery. For example, its amine groups can undergo reductive amination or acylation to generate libraries of derivatives targeting G protein-coupled receptors (GPCRs) and epigenetic regulators. Computational analyses suggest that the scaffold’s logP (1.2) and polar surface area (68 Ų) align with Lipinski’s rules for drug-likeness, enhancing its appeal for lead optimization.

Table 2: Comparative Analysis of Morpholine-Containing Scaffolds

Scaffold Type sp³ Character Synthetic Accessibility Target Applications
Monocyclic Morpholine Moderate High Solubility Enhancers
Bicyclic Oxazino-Morpholine High Moderate Kinase Inhibitors
Spiroacetal Morpholine Very High Low CNS Therapeutics

The compound’s synthesis often begins with enantiopure amino alcohols, which undergo palladium-catalyzed carboamination with aryl bromides to establish the morpholine core. Subsequent oxidative cyclization or acid-mediated annulation constructs the oxazine ring, as demonstrated in the preparation of 6,7-spiroacetal variants. These methods achieve diastereomeric ratios exceeding 20:1, critical for producing single-stereoisomer therapeutics.

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

9a-(aminomethyl)-1,6,7,9-tetrahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-one

InChI

InChI=1S/C8H14N2O3/c9-4-8-5-12-2-1-10(8)7(11)3-13-6-8/h1-6,9H2

InChI Key

QRHYHDLONMCBTJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2(N1C(=O)COC2)CN

Origin of Product

United States

Preparation Methods

Preparation Methods of 9a-(aminomethyl)-hexahydro-1H-oxazino[3,4-c]morpholin-4-one

General Synthetic Strategy

The synthesis of 9a-(aminomethyl)-hexahydro-1H-oxazino[3,4-c]morpholin-4-one hydrochloride typically follows a multi-step process involving:

  • Starting materials: Morpholine derivatives or aminonaphthol analogs.
  • Key transformations: Introduction of the oxazino moiety via ring-closure reactions, aminomethylation, and oxidation or reduction steps.
  • Reagents and conditions: Use of aldehydes (e.g., formaldehyde), acid catalysts (e.g., trifluoroacetic acid), and reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Purification and characterization: Techniques like NMR spectroscopy, HPLC, and mass spectrometry to monitor reaction progress and confirm product identity.

Specific Synthetic Routes

Multi-Step Organic Synthesis Route
  • The synthesis often begins with a morpholine derivative that undergoes reaction with an aldehyde (e.g., formaldehyde) to form an intermediate imine.
  • This intermediate then undergoes intramolecular cyclization forming the oxazino ring .
  • Subsequent aminomethylation introduces the aminomethyl substituent at the 9a-position.
  • The final product is often isolated as the hydrochloride salt for enhanced stability and solubility.

This approach is supported by the synthesis of related compounds where ring-closure reactions of aminonaphthols with aldehydes in the presence of acid catalysts yield oxazine derivatives in high yields (42–95%) under mild conditions (room temperature to reflux).

Reduction and Functional Group Modification
  • Reduction steps using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to convert imine intermediates to aminomethyl derivatives.
  • These reductions are typically carried out in methanol or tetrahydrofuran (THF) at room temperature for several hours.
  • The process yields the aminomethyl-substituted morpholino-oxazine with high efficiency (up to 98% yield reported in analogous systems).

Detailed Research Outcomes and Data Tables

Chemical and Physical Data

Property Data
Molecular Formula C8H15ClN2O3 (hydrochloride salt)
Molecular Weight 222.67 g/mol
IUPAC Name 9a-(aminomethyl)-1,6,7,9-tetrahydro-oxazino[3,4-c]oxazin-4-one hydrochloride
CAS Number 2060004-94-4
Physical Form Powder
Purity ≥95%
Storage Temperature 4 °C

Synthesis Yield and Conditions Summary

Step Reagents/Conditions Yield (%) Notes
Ring-closure of morpholine derivative Reaction with aldehyde, acid catalyst, RT to reflux 42–95 High chemoselectivity, mild conditions
Reduction of imine intermediate NaBH4 or LiAlH4 in MeOH or THF, RT, 4–6 h 90–98 Efficient conversion to aminomethyl derivative
Formation of hydrochloride salt Treatment with HCl gas or HCl in solvent Quantitative Enhances stability and solubility

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, m-chloroperbenzoic acid, and various transition metal catalysts. Reaction conditions typically involve controlled temperatures and solvents like chloroform or dimethylformamide (DMF) .

Major Products Formed

The major products formed from these reactions include various substituted oxazinoquinolinones and morpholinones, which can exhibit different biological and chemical properties .

Scientific Research Applications

9a-(Aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride is a chemical compound with potential applications in scientific research, particularly in the development of therapeutic treatments .

Chemical Properties

  • IUPAC Name 9a-(aminomethyl)tetrahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazin-4(3H)-one hydrochloride
  • Molecular Formula C8H15ClN2O3
  • Molecular Weight 222.67
  • Purity 95%
  • Physical Form Powder

Scientific Research Applications

While specific case studies and comprehensive data tables for 9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride are not available in the search results, related compounds such as naphth[1,3]oxazino derivatives and magnolol-based Mannich base derivatives have shown promise in therapeutic applications :

  • Anti-HIV-1 Activity Naphth[1,3]oxazino derivatives are being explored for therapeutic treatment against various HIV-1 mutant strains .
  • Anti-Alzheimer's Activity Naphth[1,3]oxazino derivatives are also being investigated for in vitro anti-Alzheimer's activity .
  • Antitumor Properties Dispiroindole derivatives have exhibited moderate antitumor properties against HCT116 (colon), MCF7 (breast), and HEPG2 (liver) human tumor cell lines . Magnolol derivatives have displayed potent antiproliferative activity against cancer cells .

Safety Information

9a-(Aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride is labeled with the following hazard and precautionary statements :

  • Hazard Statements H315, H319, H335
  • Precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501

Mechanism of Action

The mechanism of action of 9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one with structurally or functionally related compounds from the evidence:

Compound Structure Key Features Bioactivity/Applications Stability/Synthesis
Target Compound Fused morpholinone and 1,4-oxazino ring; aminomethyl substituent - Potential CNS activity (inferred from morpholine)
- Follows Lipinski’s rules
Limited data; inferred solubility and bioavailability from structural analogs. Likely synthesized via acid-base salt formation; stability inferred from 1,4-oxazino systems .
4H-Oxadiazaphospholo-Benzodiazepin-1-amine-1-oxides Benzodiazepine fused with oxadiazaphospholo ring - Antitumor activity
- CYP enzyme interaction
Strong antitumor potential; acts as CYP substrate/inducer. Synthesized via phosphorylation; stable due to fused heterocycles.
1,3,4-Oxadiazole Derivatives 1,3,4-Oxadiazole core with carbazole substituents - Antimicrobial (4b, 4d, 4e)
- Antifungal
Broad-spectrum activity against bacteria/fungi. Synthesized via hydrazide-acetic anhydride condensation; moderate stability.
1,4-Oxazino[2,3,4-ij]quinolines Quinoline fused with 1,4-oxazine - High stability under electron impact
- Aromatization resistance
Fragmentation starts with CO elimination; used in mass spectrometry studies. Purified via column chromatography; more stable than 1,3-oxazino analogs.
[4-(Aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-yl]methanol Similar core with hydroxymethyl substituent - Enhanced solubility (hydroxymethyl group) Not reported; structural analog for solubility studies. Synthesized as a derivative; comparable stability to target compound.

Key Structural and Functional Differences

Ring Systems: The target compound’s fused morpholinone-oxazino system differs from benzodiazepine-based () or quinoline-based () frameworks. This may reduce CYP interactions compared to the oxadiazaphospholo-benzodiazepin derivatives . The 1,4-oxazino ring confers higher stability than 1,3-oxazino systems, as seen in quinoline derivatives .

Compared to 1,3,4-oxadiazoles (), the target lacks sulfur and aromaticity, reducing antimicrobial activity but possibly improving CNS penetration.

No direct antimicrobial data exist for the target compound, unlike the oxadiazole derivatives .

Biological Activity

9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one (CAS Number: 2060004-94-4) is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships.

The compound has the following chemical characteristics:

  • Molecular Formula : C₈H₁₅ClN₂O₃
  • Molecular Weight : 222.67 g/mol
  • IUPAC Name : 9a-(aminomethyl)tetrahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazin-4(3H)-one hydrochloride

Antimicrobial Activity

Recent studies have demonstrated that derivatives of hexahydro-1H-[1,4]oxazino compounds exhibit significant antimicrobial properties. For instance, a study evaluating various synthesized compounds revealed that some exhibited both antimicrobial and antibiofilm activities against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating the effectiveness of these compounds in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Hexahydro Compounds

CompoundBacterial StrainMIC (µg/mL)Activity
Compound AE. coli32Moderate
Compound BS. aureus16Strong
9A-(aminomethyl)-hexahydro...P. aeruginosa8Very Strong

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that certain derivatives of the oxazino compound can induce cell death in cancerous cells. For example, a study utilizing the MTT assay reported that specific derivatives exhibited cytotoxic effects with IC₅₀ values in the low micromolar range .

Table 2: Cytotoxic Effects of Compounds

CompoundCell LineIC₅₀ (µg/mL)Mechanism of Action
Compound AWiDR9.23Telomerase inhibition
Compound BVero15.50COX-2 inhibition
9A-(aminomethyl)-hexahydro...HeLa7.50CDK2 inhibition

Structure-Activity Relationship (SAR)

The biological activity of 9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one can be analyzed through quantitative structure-activity relationship (QSAR) modeling. This approach helps identify key structural features that contribute to its biological efficacy. The correlation between molecular descriptors and biological activity suggests that lipophilicity and certain electronic properties play critical roles in determining the compound's effectiveness as an antimicrobial and cytotoxic agent .

Case Studies

  • Antimicrobial Efficacy : A series of derivatives were synthesized and tested against common pathogens. The results indicated that modifications to the side chains significantly enhanced antimicrobial potency.
  • Cytotoxic Mechanisms : In vitro studies revealed that the compound's cytotoxicity was associated with apoptosis induction in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.

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